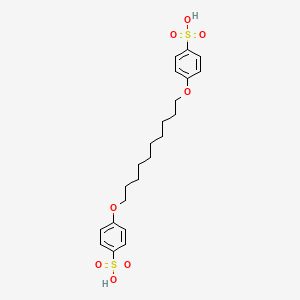

4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid

Beschreibung

4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid is a disulfonated aromatic compound featuring a central decyl (10-carbon) chain linking two sulfophenoxy-substituted benzene rings.

Eigenschaften

CAS-Nummer |

61575-12-0 |

|---|---|

Molekularformel |

C22H30O8S2 |

Molekulargewicht |

486.6 g/mol |

IUPAC-Name |

4-[10-(4-sulfophenoxy)decoxy]benzenesulfonic acid |

InChI |

InChI=1S/C22H30O8S2/c23-31(24,25)21-13-9-19(10-14-21)29-17-7-5-3-1-2-4-6-8-18-30-20-11-15-22(16-12-20)32(26,27)28/h9-16H,1-8,17-18H2,(H,23,24,25)(H,26,27,28) |

InChI-Schlüssel |

DKEYFPUXDZCQIQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1OCCCCCCCCCCOC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid typically involves the reaction of decyl alcohol with 4-sulfophenol in the presence of a strong acid catalyst. The reaction proceeds through an etherification process, where the hydroxyl group of the alcohol reacts with the phenolic hydroxyl group, forming an ether linkage . The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and stringent control of reaction parameters are crucial to obtaining a high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The sulfonic acid groups can be oxidized to form sulfonate salts.

Reduction: The aromatic ring can undergo reduction reactions under specific conditions.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonic acid groups act as directing groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

Oxidation: Sulfonate salts.

Reduction: Reduced aromatic compounds.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

As a surfactant and emulsifying agent, this compound is utilized in various chemical reactions. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions.

Biology

In biological research, it is employed to study membrane proteins and lipid bilayers. The compound's ability to interact with both hydrophobic and hydrophilic environments makes it valuable for investigating membrane dynamics and protein interactions.

Medicine

Research into drug delivery systems has highlighted the potential of this compound as a component in pharmaceutical formulations. Its surfactant properties can improve the bioavailability of poorly soluble drugs, facilitating their therapeutic use.

Industry

The compound finds extensive use in the production of detergents, cleaning agents, and other industrial products due to its effective surfactant properties.

Case Studies

-

Environmental Impact Studies

- Research on linear alkylbenzenesulfonates (LAS), structurally similar compounds, has evaluated their environmental persistence and toxicity profiles. Findings indicate that while effective in industrial applications, these compounds pose risks such as skin irritation and potential ecological impacts due to their stability in the environment.

-

Biological Activity Investigations

- Studies have shown that compounds similar to 4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid can influence cellular processes, including membrane permeability and protein function. These investigations are crucial for understanding the potential therapeutic applications of such surfactants.

Wirkmechanismus

The mechanism of action of 4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid involves its ability to interact with both hydrophobic and hydrophilic environments. The long alkyl chain allows it to embed in lipid bilayers, while the sulfonic acid groups interact with aqueous environments. This dual functionality makes it an effective surfactant and emulsifier .

Vergleich Mit ähnlichen Verbindungen

Alkyl Chain Length Variations

The length and branching of the alkyl chain significantly influence physicochemical properties. Key examples include:

Key Findings :

Fluorinated Sulfonic Acids

Perfluorinated analogs exhibit distinct stability and environmental persistence:

Key Findings :

Functional Group Modifications

Derivatives with additional functional groups exhibit varied biological and optoelectronic properties:

Key Findings :

Counterion Effects

Counterions modulate solubility and industrial applicability:

Key Findings :

- Ammonium salts improve solubility in polar solvents, while sodium salts enhance stability in formulations .

Biologische Aktivität

4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid, also known as a complex organic compound, is characterized by its unique structural components, including a benzenesulfonic acid moiety linked to a decyl chain through an ether bond, and a sulfophenoxy group. Its molecular formula is , with a molecular weight of approximately 478.60 g/mol. This compound is primarily categorized as an anionic surfactant , which gives it significant relevance in various industrial applications due to its surfactant properties and potential biological activities.

Structural Characteristics

The structure of 4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid allows it to exhibit both hydrophobic and hydrophilic characteristics. This amphiphilic nature enhances its effectiveness as a surfactant and suggests potential interactions with biological membranes, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its antimicrobial properties, cytotoxicity, and interactions with biological systems.

Antimicrobial Properties

Research indicates that 4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid may exhibit antimicrobial activity . When combined with other surfactants or agents, it may enhance cleaning efficiency or antimicrobial effects. This synergistic potential is attributed to its ability to disrupt microbial membranes due to its surfactant properties, making it effective against a range of bacteria and fungi.

The mechanism of action for the biological activity of 4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid likely involves its interaction with lipid membranes. The compound's cationic and hydrophobic residues promote strong electrostatic interactions with negatively charged bacterial surfaces, facilitating membrane disruption . This mechanism is crucial for understanding its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid, a comparison can be made with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Dodecylbenzenesulfonic acid | C18H30O3S | Commonly used as a surfactant in detergents |

| Sodium dodecylbenzene sulfonate | C12H25NaO3S | Widely used in household cleaning products |

| Disodium dodecyl(sulfophenoxy)-benzenesulfonate | C24H34O7S2 | Similar structure but different ionic properties |

The comparative analysis highlights the unique structural arrangement of 4-((10-(4-Sulfophenoxy)decyl)oxy)benzenesulfonic acid, which combines hydrophobic and hydrophilic characteristics effectively.

Case Studies

Several studies have investigated the environmental and health effects of related compounds. For example, linear alkylbenzenesulfonates (LAS), which share structural similarities, have been evaluated for their toxicity and biodegradation profiles. These studies indicate that while these compounds can be effective in industrial applications, they also pose risks such as skin irritation and potential environmental impacts due to their persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.